Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Overview
Description
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H13NO2 It is a cyclopropane derivative that features an aminophenyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate typically involves the reaction of 4-nitrophenylcyclopropanecarboxylate with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(4-Nitrophenyl)cyclopropanecarboxylate.
Reduction: Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog that acts as an ethylene agonist in plants.
1-(4-Nitrophenyl)cyclopropanecarboxylate: An oxidized form of the compound.
Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate: A reduced form of the compound.
Uniqueness
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is unique due to the presence of both an aminophenyl group and a cyclopropane ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUXVTQTBMIHPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730402 | |
Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824937-45-3 | |
Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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